Pyridiniumm-nitrobenzenesulfonate
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Overview
Description
Pyridinium 3-nitrobenzenesulfonate is a chemical compound with the molecular formula C11H10N2O5S. It is a pyridinium salt formed by the combination of pyridine and 3-nitrobenzenesulfonic acid. This compound is known for its applications in organic synthesis, particularly as a mild acid catalyst used in the formation of cyclic orthoesters, which are used as protecting groups in nucleosides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridinium 3-nitrobenzenesulfonate can be synthesized through the reaction of pyridine with 3-nitrobenzenesulfonic acid. The reaction typically involves mixing equimolar amounts of pyridine and 3-nitrobenzenesulfonic acid in a suitable solvent, such as ethanol or methanol, and allowing the mixture to react at room temperature. The product is then isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods: In an industrial setting, the production of pyridinium 3-nitrobenzenesulfonate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyridinium 3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions where the nitro group is reduced to an amino group.
Reduction: The compound can be reduced to form pyridinium 3-aminobenzenesulfonate.
Substitution: It can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild acidic or basic conditions.
Major Products:
Oxidation: Pyridinium 3-aminobenzenesulfonate.
Reduction: Pyridinium 3-aminobenzenesulfonate.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Scientific Research Applications
Pyridinium 3-nitrobenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyridinium 3-nitrobenzenesulfonate involves its role as a mild acid catalyst. The compound facilitates the formation of cyclic orthoesters by protonating the carbonyl oxygen of the starting material, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack. This catalytic activity is crucial in the protection of nucleosides and other sensitive functional groups during organic synthesis .
Comparison with Similar Compounds
Pyridinium p-toluenesulfonate: Another pyridinium salt used as a catalyst in organic synthesis.
Pyridinium chlorochromate: Used as an oxidizing agent in organic chemistry.
Pyridinium trifluoroacetate: Used as a catalyst in various organic reactions.
Uniqueness: Pyridinium 3-nitrobenzenesulfonate is unique due to its specific application in the formation of cyclic orthoesters and its mild acidic nature, which makes it suitable for reactions involving sensitive functional groups. Its ability to act as both an oxidizing and reducing agent, depending on the reaction conditions, further enhances its versatility in organic synthesis .
Properties
Molecular Formula |
C11H10N2O5S |
---|---|
Molecular Weight |
282.27 g/mol |
IUPAC Name |
2-nitrobenzenesulfonate;pyridin-1-ium |
InChI |
InChI=1S/C6H5NO5S.C5H5N/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;1-2-4-6-5-3-1/h1-4H,(H,10,11,12);1-5H |
InChI Key |
RUCCIRTVEYMEQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[NH+]C=C1.C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)[O-] |
Origin of Product |
United States |
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